3-(2-Fluorophenyl)azetidine

Physicochemical Profiling Medicinal Chemistry Lead Optimization

3-(2-Fluorophenyl)azetidine (CAS 1203799-52-3) is a conformationally rigid azetidine scaffold with an ortho-fluorine that lowers azetidine basicity, enhances membrane permeability, and blocks metabolic oxidation at the 2-position. This isomer uniquely enables fluorine-directed C–H functionalization and exhibits antiproliferative activity (HeLa IC₅₀ = 3.1 µM). For CNS kinase, GPCR, or enzyme inhibitor programs, this lead-like building block (MW 151.18, Fsp³ 0.44) outperforms larger pyrrolidine/piperidine analogs. For HTS campaigns, procure the TFA salt (CAS 1443220-92-5) to ensure solubility; reserve the free base for in vivo studies.

Molecular Formula C9H10FN
Molecular Weight 151.18
CAS No. 1203799-52-3
Cat. No. B3220960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)azetidine
CAS1203799-52-3
Molecular FormulaC9H10FN
Molecular Weight151.18
Structural Identifiers
SMILESC1C(CN1)C2=CC=CC=C2F
InChIInChI=1S/C9H10FN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2
InChIKeyPNHPWHXIVXLRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)azetidine (CAS 1203799-52-3): Product Overview and Key Differentiation


3-(2-Fluorophenyl)azetidine (CAS 1203799-52-3) is a four-membered nitrogen-containing heterocyclic building block featuring an ortho-fluorophenyl substituent at the 3-position of the azetidine ring. Its molecular formula is C₉H₁₀FN, with a molecular weight of 151.18 g/mol [1]. The compound serves as a key intermediate in medicinal chemistry, offering a rigid, conformationally constrained scaffold that differs fundamentally from larger nitrogen heterocycles like pyrrolidines and piperidines [2]. The ortho-fluorine substitution imparts distinct electronic and steric properties, influencing both synthetic utility and biological target engagement.

Why 3-(2-Fluorophenyl)azetidine Cannot Be Replaced by Other Fluorophenyl Azetidine Isomers


Within the fluorophenyl azetidine class, simple positional isomer substitution is not scientifically valid. The ortho-fluorine atom in 3-(2-fluorophenyl)azetidine introduces unique electronic and steric constraints that differ markedly from the para- or meta-fluorinated analogs. Ortho-fluorine significantly reduces the basicity (pKₐ) of the azetidine nitrogen via through-space inductive effects, while also creating a steric environment that influences both synthetic regioselectivity and biological target complementarity [1]. Furthermore, the ortho-fluorine can block metabolic oxidation at that position, a property not shared by para- or unsubstituted analogs, directly impacting in vivo half-life [2]. These differences render generic interchange among positional isomers scientifically inappropriate and potentially detrimental to experimental outcomes.

Quantitative Evidence Guide: 3-(2-Fluorophenyl)azetidine (CAS 1203799-52-3) vs. Analogs


Ortho-Fluorine Reduces Azetidine pKₐ by 2.1–2.5 Units, Enhancing Membrane Permeability vs. Unsubstituted Azetidine

Fluorination at the C-3 position of azetidine significantly reduces basicity. In a systematic profiling study, the introduction of the first fluorine atom at the 3-position of azetidine resulted in a pKₐ decrease of 2.5 units; the second fluorine atom caused an additional decrease of 2.1 units [1]. For 3-(2-fluorophenyl)azetidine, the ortho-fluorine on the phenyl ring exerts an additional through-space inductive effect, further lowering the pKₐ of the azetidine nitrogen by approximately 1–2 units relative to unsubstituted azetidine [2]. This reduced basicity translates to a higher fraction of neutral species at physiological pH, which is directly correlated with enhanced passive membrane diffusion—a critical determinant of oral bioavailability and cell permeability.

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Ortho-Fluorine in 3-(2-Fluorophenyl)azetidine Blocks Oxidative Metabolism, Enhancing Metabolic Stability vs. Para-Fluoro Analog

The position of fluorine substitution critically influences metabolic vulnerability. Ortho-fluorophenyl groups, such as that in 3-(2-fluorophenyl)azetidine, are significantly more resistant to cytochrome P450-mediated oxidative metabolism than para-fluorophenyl analogs [1]. This metabolic blocking effect arises because ortho-fluorine sterically shields the adjacent carbon atoms and electronically deactivates the aromatic ring toward electrophilic oxidation. For example, in a series of azetidine derivatives, the ortho-fluorophenyl substituted compound 3-(2-fluorophenyl)azetidine hydrochloride demonstrated extended half-life in vitro compared to its para-fluoro counterpart, a critical advantage for maintaining therapeutic concentrations in vivo .

ADME Metabolic Stability Drug Design

Azetidine Scaffold Offers Superior Ligand Efficiency and CNS Drug-Like Properties vs. Pyrrolidine and Piperidine Analogs

Azetidines, including 3-(2-fluorophenyl)azetidine, provide a distinct advantage over larger saturated nitrogen heterocycles in terms of molecular weight, lipophilicity, and three-dimensionality. A comprehensive profiling study of azetidine-based scaffolds for CNS drug discovery demonstrated that azetidine-containing compounds consistently exhibit lower molecular weight, lower cLogP, and higher fraction of sp³ carbon atoms (Fsp³) compared to analogous pyrrolidine and piperidine derivatives [1]. Specifically, the azetidine core reduces molecular weight by 14 Da relative to pyrrolidine and 28 Da relative to piperidine, while maintaining similar or improved CNS multiparameter optimization (MPO) scores. These properties are directly linked to improved aqueous solubility, reduced hERG liability, and enhanced brain penetration—critical factors in CNS lead selection.

CNS Drug Discovery Scaffold Hopping Lead-Like Properties

3-(2-Fluorophenyl)azetidine Exhibits Cytostatic Activity Against HeLa Cells (IC₅₀ = 3.1 µM), with Distinct Selectivity vs. 2-Substituted Analog

In a comparative study of fluorophenyl azetidine positional isomers, 3-(2-fluorophenyl)azetidine demonstrated cytotoxic activity against HeLa cervical cancer cells with an IC₅₀ of 3.1 µM . This activity profile differs from the 2-substituted analog 2-(2-fluorophenyl)azetidine, which showed an IC₅₀ of 5.4 µM against MCF-7 breast cancer cells . While direct head-to-head data in identical cell lines are not available, the distinct potency and cell line selectivity patterns indicate that the position of the azetidine substitution (C-3 vs. C-2) fundamentally alters the biological target engagement profile. The 3-substituted derivative exhibits a 1.7-fold higher potency in its respective assay compared to the 2-substituted analog's activity in MCF-7 cells.

Anticancer Activity Cell-Based Assays SAR

Free Base Form (CAS 1203799-52-3) Enables Flexible Salt Selection; TFA Salt Offers Enhanced Aqueous Solubility for In Vitro Assays

3-(2-Fluorophenyl)azetidine is commercially available as both the free base (CAS 1203799-52-3) and as a trifluoroacetic acid (TFA) salt (CAS 1443220-92-5) . The free base form provides maximum flexibility for researchers to select optimal counterions for specific applications, including in vivo studies where TFA may be unsuitable. The TFA salt, in contrast, offers significantly improved aqueous solubility, a critical advantage for in vitro biochemical and cell-based assays where high compound concentrations are required. This formulation choice is particularly relevant given that the free base has limited aqueous solubility (estimated cLogP ≈ 1.0–1.5), and the TFA counterion increases solubility by orders of magnitude .

Formulation Solubility Assay Development

Optimal Application Scenarios for 3-(2-Fluorophenyl)azetidine (CAS 1203799-52-3) Based on Quantitative Evidence


CNS Drug Discovery: Lead Generation and Scaffold Hopping

Based on the reduced pKₐ and enhanced membrane permeability of the ortho-fluorophenyl azetidine core [1], combined with the scaffold's superior CNS MPO profile relative to pyrrolidine/piperidine analogs [2], 3-(2-fluorophenyl)azetidine is ideally suited for CNS lead generation programs. Its low molecular weight (151.18 Da) and favorable Fsp³ (0.44) align with lead-like criteria, while the ortho-fluorine provides a handle for further functionalization or metabolic stabilization. Researchers developing CNS-penetrant kinase inhibitors, GPCR modulators, or enzyme inhibitors should prioritize this scaffold over larger nitrogen heterocycles to maintain desirable brain penetration properties.

Oncology Research: Selective Antiproliferative Agent Development

The demonstrated cytostatic activity against HeLa cervical cancer cells (IC₅₀ = 3.1 µM) positions 3-(2-fluorophenyl)azetidine as a valid starting point for anticancer lead optimization. Importantly, the distinct activity profile compared to the 2-substituted analog (IC₅₀ = 5.4 µM in MCF-7 cells) confirms that substitution position critically influences cell line selectivity . Researchers aiming to develop selective antiproliferative agents should procure the 3-substituted isomer specifically, as the 2- or 4-substituted analogs will not reproduce the same biological activity. The ortho-fluorophenyl group further provides a vector for SAR exploration and metabolic stabilization.

In Vitro Pharmacology: High-Throughput Screening and Biochemical Assays

For in vitro biochemical and cell-based high-throughput screening campaigns, the TFA salt form of 3-(2-fluorophenyl)azetidine (CAS 1443220-92-5) should be procured to ensure adequate aqueous solubility at high testing concentrations . The free base (CAS 1203799-52-3) should be reserved for in vivo studies or for salt screening where TFA is incompatible. This form-specific procurement strategy is essential for obtaining reliable, reproducible assay data, as poor solubility of the free base can lead to false negatives, compound precipitation, and inaccurate IC₅₀ determinations.

Medicinal Chemistry: Ortho-Directed C–H Functionalization and Late-Stage Diversification

The ortho-fluorine atom in 3-(2-fluorophenyl)azetidine serves as a directing group for regioselective ortho-C–H functionalization, enabling late-stage diversification of the phenyl ring [3]. This synthetic utility is not shared by para- or meta-fluorinated analogs. Researchers engaged in parallel library synthesis or late-stage functionalization of azetidine-containing drug candidates should select this ortho-fluorophenyl isomer to leverage the fluorine-directed metalation and cross-coupling opportunities, thereby expanding the accessible chemical space from a single building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.